6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
Overview
Description
6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the benzodiazole ring. It has a molecular formula of C8H8BrN3 and a molecular weight of 226.08 g/mol .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The broad range of biological activities exhibited by imidazole derivatives suggests that this compound could have promising pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1-methyl-1H-1,3-benzodiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzodiazole derivatives.
Oxidation Products: Oxidized forms of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring.
Scientific Research Applications
6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 5-Bromo-6-methyl-1H-1,3-benzodiazol-2-amine
- 6-Chloro-1-methyl-1H-1,3-benzodiazol-2-amine
- 6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-amine
Uniqueness: 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives .
Properties
IUPAC Name |
6-bromo-1-methylbenzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHIYNMMAZCNCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276719 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24786-54-7 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24786-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.